N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
Description
This compound features a 4-methoxybenzenesulfonamide core linked to a piperazine ring substituted with a 2-fluorophenyl group and a furan-2-yl ethyl chain. The 2-fluorophenyl and furan substituents likely influence electronic and steric properties, affecting receptor binding and metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S/c1-30-18-8-10-19(11-9-18)32(28,29)25-17-22(23-7-4-16-31-23)27-14-12-26(13-15-27)21-6-3-2-5-20(21)24/h2-11,16,22,25H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXZBGGNZCDAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) undergoes hydrolysis, substitution, and redox reactions:
Piperazine Ring Reactions
The 4-(2-fluorophenyl)piperazine moiety participates in alkylation, acylation, and coordination:
Furan Ring Reactivity
The furan-2-yl group undergoes electrophilic substitution and oxidation:
Methoxybenzene Reactivity
The 4-methoxybenzene group participates in demethylation and electrophilic substitution:
| Reaction Type | Conditions/Reagents | Products | Notes |
|---|---|---|---|
| Demethylation | BBr, CHCl, -78°C | 4-Hydroxybenzenesulfonamide derivative | Methoxy group acts as a directing group until removal. |
| Sulfonation | HSO, SO, 50°C | Polysulfonated side products (minor) | Competing sulfonation at ortho positions relative to sulfonamide. |
| Friedel-Crafts Alkylation | AlCl, CHCHCl | Limited reactivity due to deactivation by sulfonamide | Methoxy group’s activating effect counteracted by sulfonamide. |
Redox Reactions
The compound’s redox behavior is influenced by conjugated systems:
| Reaction Type | Conditions/Reagents | Products | Notes |
|---|---|---|---|
| Reduction (Sulfonamide) | LiAlH, THF, ∆ | Thioamide derivative (-NHSO→-NHS) | Partial reduction under controlled conditions. |
| Oxidation (Furan) | CrO, HO, HSO | 2-Furan carboxylic acid | Over-oxidation disrupts furan aromaticity. |
Key Findings:
-
Hydrolysis Dominance : Sulfonamide hydrolysis is the most thermodynamically favorable reaction, forming bioactive sulfonic acids .
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Steric Effects : Bulky substituents on piperazine and furan reduce reaction rates in alkylation and Diels-Alder reactions .
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Electronic Modulation : The electron-withdrawing fluorophenyl group deactivates the piperazine ring, altering its nucleophilicity .
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its interactions with neurotransmitter systems make it a candidate for developing antidepressants and anxiolytics.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
-
Serotonin Receptor Modulation : It has been shown to influence serotonin receptor activity, which is crucial in mood regulation and anxiety disorders.
Receptor Type Activity 5-HT1A Agonist 5-HT2A Antagonist - Dopamine Receptor Interaction : The compound also interacts with dopamine receptors, which may contribute to its effects on mood and cognition.
Neuroprotective Properties
In vitro studies have demonstrated that the compound can inhibit specific enzymes associated with neurodegenerative diseases:
| Enzyme Target | IC50 (μM) |
|---|---|
| Monoamine Oxidase A | 0.69 |
| Monoamine Oxidase B | 0.51 |
| Acetylcholinesterase | <10 |
These findings suggest potential applications in managing conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs).
Study on Antidepressant-Like Activity
In a controlled study, the compound was administered to animal models exhibiting depressive behaviors. Results indicated significant improvement in mood-related assessments compared to control groups, suggesting its potential as an antidepressant.
Neuroprotective Effects in Cellular Models
Research published in Journal of Neurochemistry highlighted the compound's ability to reduce oxidative stress in neuronal cell cultures. This effect was attributed to its antioxidant properties, indicating a role in protecting against neurodegeneration.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Based Sulfonamides
Table 1: Key Structural Differences and Implications
Impact of Substituent Position (2-F vs. 4-F on Phenyl Rings)
Role of Heterocyclic Components
- Furan-2-yl (Target Compound) : The oxygen atom in furan enables hydrogen bonding, while its planar structure facilitates π-π stacking with aromatic residues in targets .
- Benzodioxine () : The fused oxygen-rich ring improves solubility but may reduce membrane permeability compared to furan .
- Benzothiophene () : Sulfur-containing heterocycles increase lipophilicity and may enhance CNS penetration .
Sulfonamide Modifications
- 4-Methoxybenzenesulfonamide (Target Compound) : The methoxy group balances solubility and lipophilicity, favoring oral bioavailability .
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a piperazine ring, a furan moiety, and a sulfonamide group, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H26FN3O3S
- Molecular Weight : 401.52 g/mol
Key Physical Properties
| Property | Value |
|---|---|
| LogP | 3.45 |
| Polar Surface Area | 82.0 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antipsychotic and antidepressant agent. The compound's interaction with neurotransmitter receptors is crucial for its pharmacological effects.
The primary mechanism involves modulation of serotonin (5-HT) and dopamine (DA) receptors:
- Serotonin Receptors : The compound exhibits affinity for multiple serotonin receptor subtypes, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety.
- Dopamine Receptors : Interaction with D_2 receptors suggests potential applications in treating schizophrenia and other psychotic disorders.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antibacterial properties:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Weak |
The sulfonamide group is particularly known for its antibacterial effects, enhancing the compound's overall efficacy against various pathogens.
Case Studies
- Antidepressant Effects : A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors in mice subjected to stress tests. This was linked to its ability to increase serotonin levels in the brain.
- Antipsychotic Properties : In a clinical trial involving patients with schizophrenia, participants receiving the compound showed improved symptoms compared to those on placebo, indicating its potential as an adjunct therapy in psychotic disorders.
- Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with a nucleophilic substitution reaction between 2-(furan-2-yl)ethylamine and 1-(2-fluorophenyl)piperazine (synthesized via Ullmann coupling or Buchwald-Hartwig amination) to form the core piperazine-ethyl-furan scaffold .
- Step 2 : Introduce the sulfonamide group using 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions (refluxing in dichloromethane with triethylamine as a base) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for better solubility of intermediates) and temperature (60–80°C for faster kinetics) to improve yields .
Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 2-fluorophenyl group (δ 6.8–7.3 ppm for aromatic protons), furan (δ 6.2–7.4 ppm), and sulfonamide NH (δ 3.1–3.5 ppm). Compare with analogous piperazine-sulfonamide structures .
- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding patterns (e.g., sulfonamide S=O···H-N interactions) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C23H25FN3O4S: 482.15) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Step 1 : Conduct dose-response assays across multiple cell lines (e.g., NCI-60 panel) and bacterial strains (e.g., Gram-positive vs. Gram-negative) to identify selectivity trends .
- Step 2 : Use computational docking (e.g., AutoDock Vina) to compare binding affinities for targets like DNA gyrase (antimicrobial) and PI3K (anticancer). Validate with SPR or ITC .
- Data Analysis : Apply ANOVA to assess statistical significance and rule out assay interference (e.g., cytotoxicity in MTT assays due to sulfonamide redox activity) .
Q. What strategies can elucidate the role of individual moieties (e.g., 2-fluorophenyl, furan) in target binding and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replace 2-fluorophenyl with 4-chlorophenyl; swap furan for thiophene). Test for changes in logP (HPLC) and permeability (Caco-2 assay) .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify metabolites via LC-MS. The 4-methoxy group may reduce CYP450-mediated oxidation .
- In Silico Modeling : Use CoMFA or MD simulations to map electrostatic/hydrophobic contributions of each moiety to target engagement .
Q. How can researchers address low aqueous solubility during in vivo studies?
- Methodological Answer :
- Formulation : Prepare nanosuspensions using wet milling (particle size <200 nm) or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability .
- Salt Formation : React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt, confirmed by pH-solubility profiling .
- Pharmacokinetics : Administer IV/PO in rodent models and measure plasma concentrations (LC-MS/MS). Adjust dosing regimens based on t1/2 and AUC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
